molecular formula C9H6FN3 B8613430 2-(6-Fluoro-3-pyridinyl)pyrimidine

2-(6-Fluoro-3-pyridinyl)pyrimidine

Cat. No. B8613430
M. Wt: 175.16 g/mol
InChI Key: JUQUHUFTCBQVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340549B2

Procedure details

A microwave vial was charged with 5-bromo-2-fluoropyridine (commercially available from Acros, Pittsburgh, Pa.)(0.200 mL, 1.738 mmol), 2-(tributylstannyl)pyrimidine (commercially available from Frontier Scientific, Inc., Logan Utah) (0.718 mL, 2.173 mmol), lithium chloride (0.147 g, 3.48 mmol), copper (I) iodide (0.033 g, 0.174 mmol), and DMF (5.0 mL). Tetrakis(triphenylphosphine)palladium(0) (0.201 g, 0.174 mmol) was added, the system was purged with argon, and the tube was sealed. The resulting mixture was stirred at 120° C. in a microwave for 1 hour. The reaction mixture was then concentrated to afford a brown oil. The resulting oil was purified using column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-25% EtOAc-heptane) to afford 2-(6-fluoropyridin-3-yl)pyrimidine (0.150 g, 0.856 mmol, 49% yield) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.35 (dddd, J=8.51, 7.65, 2.91, 0.59 Hz, 1H), 7.54 (t, J=4.89 Hz, 1H), 8.28-8.43 (m, 1H), 8.78-8.89 (m, 1H), 8.96 (d, J=4.89 Hz, 2H). m/z (ESI) 176(M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.147 g
Type
reactant
Reaction Step Three
Quantity
0.033 g
Type
catalyst
Reaction Step Four
Quantity
0.201 g
Type
catalyst
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1)CCC.[Cl-].[Li+]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C=O)C>[F:8][C:5]1[N:6]=[CH:7][C:2]([C:14]2[N:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:3][CH:4]=1 |f:2.3,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
Step Three
Name
Quantity
0.147 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Four
Name
Quantity
0.033 g
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
0.201 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 120° C. in a microwave for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the system was purged with argon
CUSTOM
Type
CUSTOM
Details
the tube was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=N1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.856 mmol
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.